

Structure-activity relationship of 2-aminothiazole derivatives as kinase inhibitors

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Compound of Interest

Compound Name: 2-Amino-4-(4-bromophenyl)-5-methylthiazole

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2-Aminothiazole Derivatives as Kinase Inhibitors: A Comparative Guide

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications, particularly in oncology.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminothiazole derivatives, summarizing their inhibitory activities against different kinases and detailing the experimental protocols used for their evaluation.

Comparative Inhibitory Activity

The inhibitory potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the *in vitro* inhibitory activities (IC₅₀) of selected derivatives against key kinase targets.

Table 1: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

Compound	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
Compound A	Aurora A	79	-	-	[4]
Compound B	Aurora A	140	-	-	[4]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine	Aurora kinase	-	-	-	
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide	Aurora kinase	-	-	-	

Table 2: 2-Aminothiazole Derivatives as Checkpoint Kinase 1 (CHK1) Inhibitors

Compound	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (nM)	Reference
Compound 8n	CHK1	4.25 ± 0.10	MV-4-11	42.10 ± 5.77	[5]
Z-138		24.16 ± 6.67	[5]		

Table 3: 2-Aminothiazole Derivatives as Src Family Kinase Inhibitors

Compound	Target Kinase	IC50 (nM)	Reference
Dasatinib (BMS-354825)	pan-Src	<1	[6][7]
Compound 12m	pan-Src	nanomolar to subnanomolar	[6][7]

Table 4: 2-Aminothiazole Derivatives as B-RAF V600E Inhibitors

Compound	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (µM)	Reference
Compound 36	B-RAF V600E	50	MCF-7	0.16	[4]
WM266.4	0.12	[4]			
Compound 40	B-RAF V600E	23.1 ± 1.2	-	-	[4]
Dabrafenib	B-RAF V600E	47.2 ± 2.5	-	-	[4]

Table 5: 2-Aminothiazole Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Compound	Target Kinase	IC50 (nM)	Reference
Compound 14	CDK2	1-10	[8]
Compound 45	CDK2	1-10	[8]

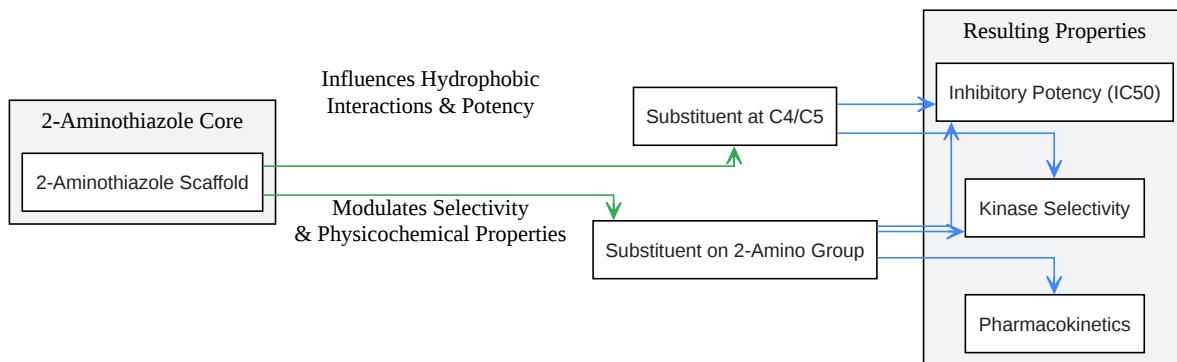
Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have revealed key structural features that govern the inhibitory activity of 2-aminothiazole derivatives.

A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-aminothiazole core is well-suited for this, with the ring nitrogen and the exocyclic amino group acting as hydrogen bond donors and acceptors.

Substitutions at the C4 and C5 positions of the thiazole ring significantly impact potency and selectivity. For instance, in the case of Aurora kinase inhibitors, a 4-bromophenyl group at the fifth position of the thiazole ring is useful for making hydrophobic interactions with the enzyme. [1] Similarly, for CDK2 inhibitors, replacing a metabolically labile ester moiety with a 5-ethyl-substituted oxazole stabilized the compound and maintained high potency.[8]

The substituents on the 2-amino group are critical for engaging with the solvent-exposed region of the kinase and can be modified to improve physicochemical properties and target selectivity. For example, the development of Dasatinib, a potent pan-Src kinase inhibitor, involved extensive optimization of the substituent at the 2-amino position to achieve nanomolar to subnanomolar potencies.[6][7]



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Structure-Activity Relationship (SAR) of 2-Aminothiazole Kinase Inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of 2-aminothiazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[\[2\]](#)

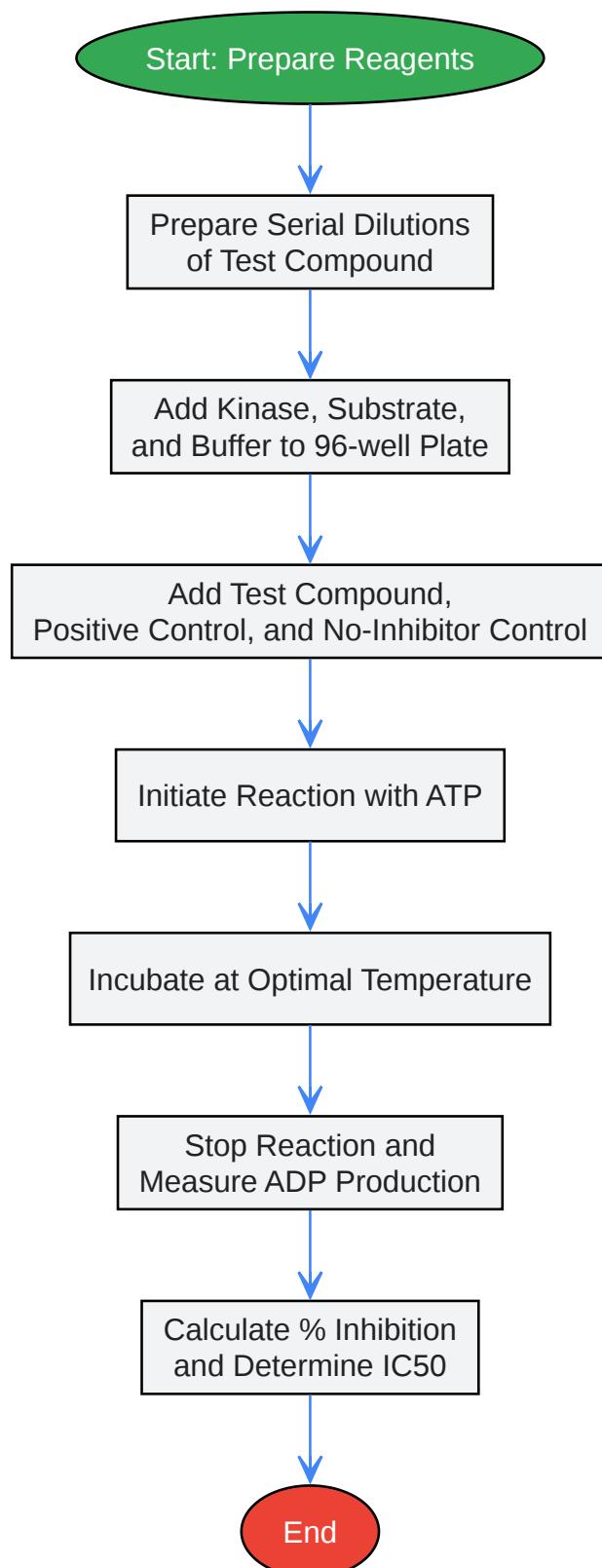
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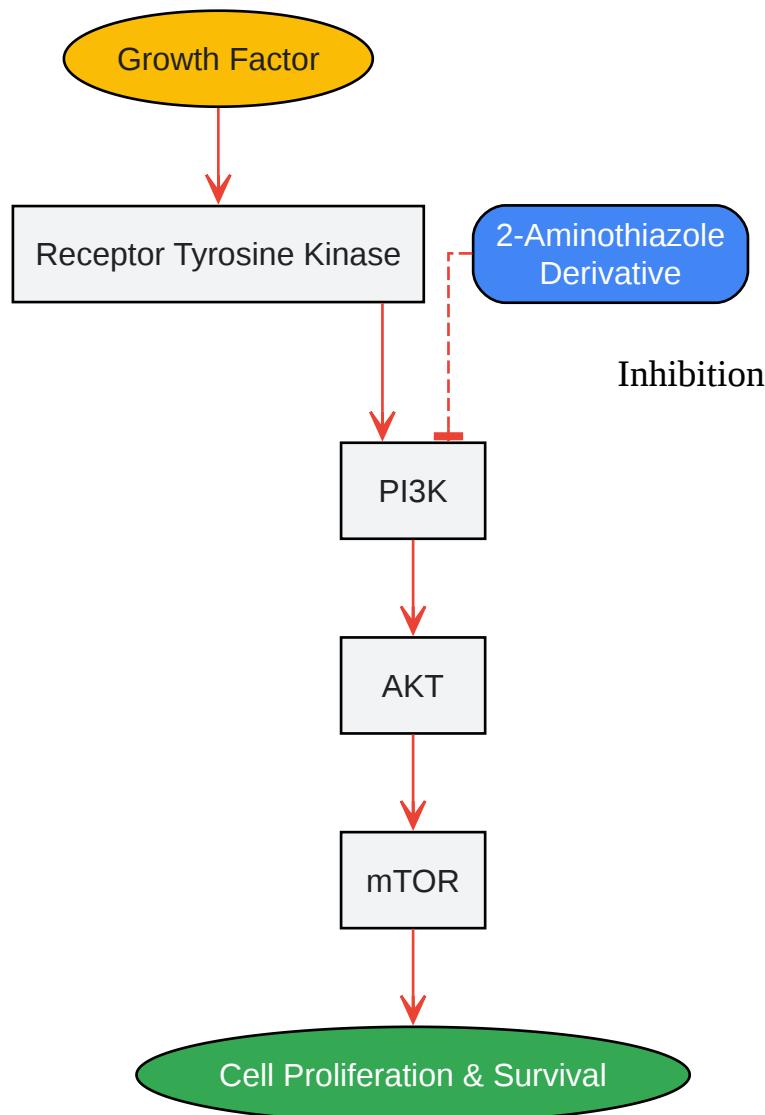
- Recombinant human kinase
- Specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- 2-aminothiazole test compound
- Positive control inhibitor (e.g., Dasatinib for Src kinase)
- ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
- Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.





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